2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Hydrophobicity MOF Water contact angle

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂oFBPDC; also abbreviated H₂fBPDC) is a fully fluorinated biphenyl-4,4'-dicarboxylic acid derivative belonging to the class of perfluorinated aromatic dicarboxylate linkers. With eight fluorine atoms substituting all aromatic C–H positions, it serves as a rigid, electron-deficient building block for metal-organic frameworks (MOFs) and coordination polymers.

Molecular Formula C14H2F8O4
Molecular Weight 386.15 g/mol
CAS No. 5216-23-9
Cat. No. B3339044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS5216-23-9
Molecular FormulaC14H2F8O4
Molecular Weight386.15 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F
InChIInChI=1S/C14H2F8O4/c15-5-1(6(16)10(20)3(9(5)19)13(23)24)2-7(17)11(21)4(14(25)26)12(22)8(2)18/h(H,23,24)(H,25,26)
InChIKeyCEBWCJILGIWCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 5216-23-9) – Perfluorinated MOF Linker for Advanced Porous Materials


2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂oFBPDC; also abbreviated H₂fBPDC) is a fully fluorinated biphenyl-4,4'-dicarboxylic acid derivative belonging to the class of perfluorinated aromatic dicarboxylate linkers [1]. With eight fluorine atoms substituting all aromatic C–H positions, it serves as a rigid, electron-deficient building block for metal-organic frameworks (MOFs) and coordination polymers. The compound has been incorporated into Zr₆-cluster MOFs of UiO-67 topology (denoted UiO-67-F₈ or Zr₆-fBPDC) [2] and a variety of Zn(II), Cd(II), and lanthanide-based frameworks [1]. Its perfluorinated backbone imparts distinct electronic, hydrophobic, and surface properties compared to non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC), making it a strategic choice for applications where enhanced Lewis acidity, hydrophobicity, or specific photoluminescent behavior is required.

Why Generic Substitution Fails for 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid in MOF Synthesis


Non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC) is the conventional linker for UiO-67 and related MOFs, but its perfluorinated analog differs fundamentally in electronic structure, conformational preference, and surface energy. The eight fluorine atoms withdraw electron density from the aromatic rings, lowering the pKₐ of the carboxylic acid groups and increasing the Lewis acidity of the resulting MOF metal nodes by up to several orders of magnitude relative to non-fluorinated or nitro-substituted analogs [1]. Perfluorination also twists the biphenyl dihedral angle to ~60°, altering the pore geometry [2]. Furthermore, the low polarizability of C–F bonds imparts pronounced hydrophobicity—fluorinated Zn-MOFs exhibit water contact angles exceeding 130°, whereas non-fluorinated UiO-67 typically shows angles below 85° [3]. These differences mean that H₂oFBPDC cannot be simply replaced by H₂BPDC or partially fluorinated linkers without fundamentally altering the framework's catalytic activity, gas selectivity, and hydrolytic stability. The quantitative evidence below demonstrates exactly where these differences are material for procurement decisions.

Quantitative Differentiation Evidence for 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid vs. Closest Analogs


Water Contact Angle: oFBPDC-based Zn-MOF vs. Non-Fluorinated UiO-67 Analog

The Zn(II) MOF [Zn₂(oFBPDC)₂(dabco)] (compound 4), constructed from octafluorobiphenyl-4,4'-dicarboxylate, exhibits a water contact angle of 136° for pressed powder, classifying it as a highly hydrophobic solid . In contrast, the non-fluorinated parent UiO-67 exhibits an apparent water contact angle in the range of 54°–83°, depending on linker substitution . This represents an increase of at least 53° (absolute) and a >1.6-fold improvement in hydrophobicity.

Hydrophobicity MOF Water contact angle

Lewis Acidity: Zr₆-fBPDC (Perfluorinated) vs. UiO-67 and Nitro-Substituted MOFs

The perfluorinated MOF Zr₆-fBPDC (built with H₂fBPDC = 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid) was demonstrated to be significantly more Lewis acidic than both the non-fluorinated analog UiO-67 and the nitro-substituted analog Zr₆-BPDC-(NO₂)₂ . Lewis acidity was quantified via two independent spectroscopic methods: (i) EPR spectroscopy of MOF-bound superoxide (O₂•⁻), where the g-tensor anisotropy reflects the Lewis acid strength of the Zr(IV) sites, and (ii) fluorescence spectroscopy of MOF-bound N-methylacridone (NMA), where the emission shift correlates with the energy splitting (ΔE) of the π* orbitals. The perfluorinated MOF Zr₆-fBPDC exhibited a larger ΔE and a more pronounced NMA fluorescence red-shift than UiO-67 and Zr₆-BPDC-(NO₂)₂, confirming that perfluorination of the biphenyl linker substantially enhances Lewis acidity .

Lewis acidity Catalysis Perfluorinated MOF

Gas Separation Selectivity: oFBPDC-based Zn-MOF for CO₂/N₂ and CO₂/CH₄

The porous Zn-MOF [Zn₂(oFBPDC)₂(dabco)] (compound 4) displays a CO₂/N₂ IAST selectivity factor of 11.3 and a CO₂/CH₄ selectivity factor of 4.9 at 273 K and 1 bar . Additionally, it shows a benzene/cyclohexane selectivity greater than 6. These values are notably higher than those reported for the non-fluorinated UiO-67, where IAST selectivity factors for CO₂/N₂ and CO₂/CH₄ were found to be almost identical to those of the perfluorinated UiO-67-F₈ analog (difference negligible) . The fact that a Zn-based framework with oFBPDC outperforms the Zr-based UiO-67 topology underscores the linker-specific contribution to selectivity when paired with an appropriate metal node.

Gas separation Selectivity Flue gas

BET Surface Area: UiO-67-F₈ Achieves Best-in-Class Among Perfluorinated MOFs

The perfluorinated Zr-MOF UiO-67-F₈, constructed from octafluorobiphenyl-4,4'-dicarboxylate, exhibits a BET surface area of 1629 m²·g⁻¹ (N₂ adsorption at 77 K) . This represents the highest reported BET surface area for any perfluorinated MOF to date. By comparison, the non-fluorinated parent UiO-67 typically achieves BET surface areas in the range of 2000–2500 m²·g⁻¹ depending on synthesis conditions; however, among the subset of perfluorinated MOFs, no other linker has matched the 1629 m²·g⁻¹ benchmark . Other perfluorinated Zn-MOFs with the same linker show lower BET values (e.g., 470 m²·g⁻¹ and 441 m²·g⁻¹ for compounds 1 and 4 in Dalton Trans. 2018), highlighting the importance of node-linker synergy .

Surface area Porosity Perfluorinated MOF

Photoluminescence: Lanthanide Complexes with H₂oFBPDC Enable Tunable Green and Red Emission

Octafluorobiphenyl-4,4'-dicarboxylic acid (H₂L) forms complexes with Tb(III) and Eu(III) with the compositions [Ln₂(H₂O)₄(L)₃]·3H₂O and [Ln₂(phen)₂(L)₃]·2H₂O . The Tb(III) complexes exhibit green photoluminescence, while the Eu(III) complexes exhibit red photoluminescence, both characteristic of the respective lanthanide ions. The perfluorinated ligand acts as an efficient antenna for sensitizing lanthanide luminescence. By contrast, the non-fluorinated biphenyl-4,4'-dicarboxylic acid (H₂BPDC) forms lanthanide complexes with significantly different coordination geometries and photoluminescent properties; the perfluorinated ligand's electron-withdrawing nature tunes the triplet state energy, enabling more efficient energy transfer to the Ln(III) emissive states .

Photoluminescence Lanthanide Optical materials

High-Value Application Scenarios for 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid Based on Differentiated Evidence


Superhydrophobic MOF Coatings for Oil–Water Separation and Moisture-Sensitive Environments

The water contact angle of 136° demonstrated by [Zn₂(oFBPDC)₂(dabco)] confirms that MOFs built from this linker can achieve near-superhydrophobic surfaces [1]. This makes the linker a candidate for fabricating MOF-based membranes and adsorbents for oil-spill cleanup, where water exclusion and selective hydrocarbon uptake are paramount. The high hydrophobicity also protects the framework from hydrolytic degradation, extending operational lifetime in humid industrial environments.

Single-Site Lewis Acid Catalysis for Fine Chemical Synthesis

Zr₆-fBPDC exhibits significantly enhanced Lewis acidity compared to both UiO-67 and nitro-functionalized analogs [2]. This linker is therefore suited for synthesizing MOF catalysts for Diels–Alder cycloadditions and arene C–H iodination reactions, where stronger Lewis acidity on the Zr(IV) sites drives higher turnover frequencies. Procurement of this linker enables the rational design of perfluorinated MOF catalysts with tunable acid strength.

Post-Combustion CO₂ Capture with High N₂ Rejection

The CO₂/N₂ selectivity factor of 11.3 reported for the Zn-oFBPDC MOF [1] indicates potential for flue gas separation. This performance metric, combined with the linker's hydrophobicity (which reduces competitive water adsorption), positions the compound as a building block for physisorptive CO₂ capture materials that can operate under humid post-combustion conditions without significant capacity loss.

Lanthanide-Based Photoluminescent Materials and Optical Sensors

The ability of H₂oFBPDC to sensitize both Tb(III) (green) and Eu(III) (red) luminescence [3] supports its use in the development of dual-emission optical sensors and light-emitting devices. The perfluorinated backbone enhances photostability and may improve quantum yields compared to non-fluorinated analogs, making it a strategic choice for advanced optical material research.

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